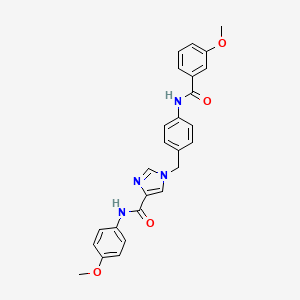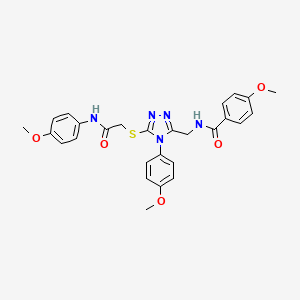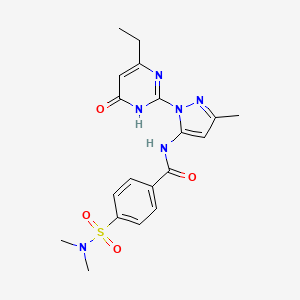![molecular formula C10H9ClF3N3O B2485714 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide CAS No. 2411317-65-0](/img/structure/B2485714.png)
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide, also known as CP-544326, is a small molecule drug that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It has been extensively studied for its potential applications in treating depression and anxiety disorders.
Mécanisme D'action
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the transmission of serotonin-mediated signals. The net effect is an improvement in mood and a reduction in anxiety and other symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to have an effect on the activity of certain brain regions, such as the amygdala and the prefrontal cortex, which are involved in regulating emotions and cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. It may also have limited efficacy in certain patient populations, which can limit its usefulness in clinical settings.
Orientations Futures
There are a number of future directions for research on 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide. One area of interest is the development of more selective and potent SSRIs that can be used to treat a wider range of psychiatric disorders. Another area of interest is the development of new methods for delivering this compound, such as through the use of nanoparticles or other targeted delivery systems. Finally, there is a need for more research on the long-term effects of this compound, particularly with regard to its potential for causing dependence or addiction.
Méthodes De Synthèse
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-cyclopropylacetamide with 4-trifluoromethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide has been extensively studied for its potential applications in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood and emotions. This compound has also been studied for its potential applications in treating other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c11-5-7(18)17-9(2-3-9)8-15-4-1-6(16-8)10(12,13)14/h1,4H,2-3,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGHBFEWYXTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)



![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)
